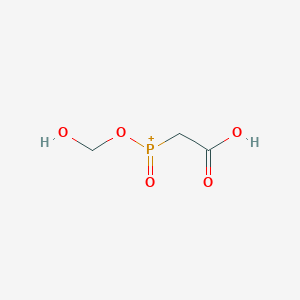
(Carboxymethyl)(hydroxymethoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Carboxymethyl)(hydroxymethoxy)oxophosphanium is a chemical compound with a unique structure that includes carboxymethyl, hydroxymethoxy, and oxophosphanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)(hydroxymethoxy)oxophosphanium typically involves the reaction of carboxymethyl groups with hydroxymethoxy and oxophosphanium precursors under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(Carboxymethyl)(hydroxymethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce carboxymethyl oxophosphanium derivatives, while reduction could yield hydroxymethoxy oxophosphanium compounds.
Scientific Research Applications
(Carboxymethyl)(hydroxymethoxy)oxophosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Carboxymethyl)(hydroxymethoxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl cellulose: A derivative of cellulose with carboxymethyl groups, used in various applications, including food and pharmaceuticals.
Hydroxymethoxy cellulose: Another cellulose derivative with hydroxymethoxy groups, known for its use in biomedical applications.
Oxophosphanium derivatives: Compounds containing oxophosphanium groups, studied for their potential chemical and biological activities.
Uniqueness
(Carboxymethyl)(hydroxymethoxy)oxophosphanium is unique due to the combination of carboxymethyl, hydroxymethoxy, and oxophosphanium groups in its structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
66448-21-3 |
|---|---|
Molecular Formula |
C3H6O5P+ |
Molecular Weight |
153.05 g/mol |
IUPAC Name |
carboxymethyl-(hydroxymethoxy)-oxophosphanium |
InChI |
InChI=1S/C3H5O5P/c4-2-8-9(7)1-3(5)6/h4H,1-2H2/p+1 |
InChI Key |
CYRYWUSVZOGZBP-UHFFFAOYSA-O |
Canonical SMILES |
C(C(=O)O)[P+](=O)OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
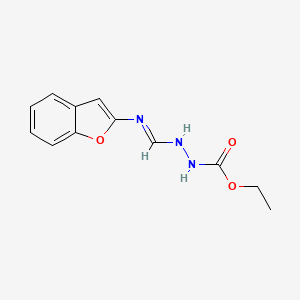

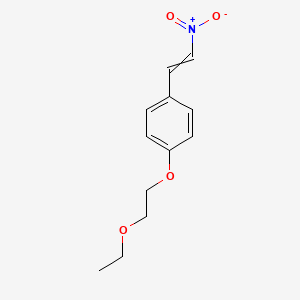
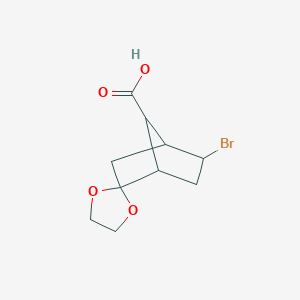

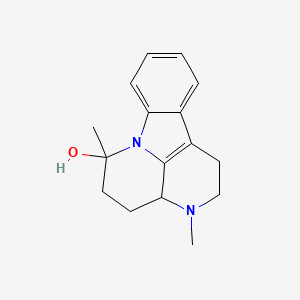
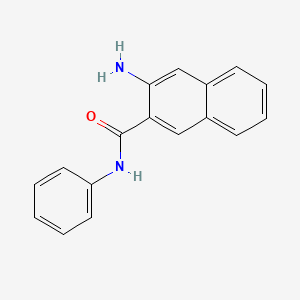
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)

![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)

